4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide
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Overview
Description
4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using an ethoxyphenyl boronic acid or halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl or ethoxyphenyl groups.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: Substitution reactions can occur at the diazepane ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the cyclobutyl or ethoxyphenyl groups.
Reduction: Amines or reduced derivatives of the carboxamide group.
Substitution: Substituted diazepane or ethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving diazepane derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide would depend on its specific biological target. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Modulation of Ion Channels: Affecting the function of ion channels, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic and sedative.
Lorazepam: Another diazepane derivative with anxiolytic and sedative properties.
Cyclobutyl Compounds: Compounds containing the cyclobutyl group, which may have similar chemical properties.
Uniqueness
4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other diazepane derivatives.
Properties
IUPAC Name |
4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-23-17-9-7-15(8-10-17)19-18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFNJNXNLTYXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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